Ethyl 4-methyloctanoate Ethyl 4-methyloctanoate Ethyl 4-methyl-octanoate is a fatty acid ester.
Brand Name: Vulcanchem
CAS No.: 56196-53-3
VCID: VC20770743
InChI: InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3
SMILES: CCCCC(C)CCC(=O)OCC
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

Ethyl 4-methyloctanoate

CAS No.: 56196-53-3

Cat. No.: VC20770743

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methyloctanoate - 56196-53-3

CAS No. 56196-53-3
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name ethyl 4-methyloctanoate
Standard InChI InChI=1S/C11H22O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h10H,4-9H2,1-3H3
Standard InChI Key GXARNRCIGKRBAP-UHFFFAOYSA-N
SMILES CCCCC(C)CCC(=O)OCC
Canonical SMILES CCCCC(C)CCC(=O)OCC

Chemical Properties and Structure

Ethyl 4-methyloctanoate (C₁₁H₂₂O₂) possesses specific physicochemical properties that contribute to its function as a pheromone and determine its behavior in various applications. The compound features a methyl group at the 4-position of the octanoate chain with an ethyl ester functional group.

Table 1: Physicochemical Properties of Ethyl 4-methyloctanoate

PropertyValue
Molecular FormulaC₁₁H₂₂O₂
Molecular Weight186.29100 g/mol
Density0.87 g/cm³
Boiling Point214.2°C at 760 mmHg
Flash Point82.9°C
Exact Mass186.16200
PSA26.30000
LogP3.15600
Index of Refraction1.425
Hazard CodeXi

The compound also presents characteristic infrared absorption peaks at 2958, 2928, 1738, 1463, 1377, 1251, 1177, 1109, and 1037 cm⁻¹, which are useful for its identification and quality control in synthetic preparations .

Synthesis Methods

Several methods have been developed for the synthesis of ethyl 4-methyloctanoate, with ongoing research focused on improving yield, purity, and cost-effectiveness.

Traditional Synthesis

The traditional synthesis route for ethyl 4-methyloctanoate involves a multi-step process:

  • Mannich reaction between 1-hexanal and a 37% aqueous formalin solution

  • Reduction reaction of the aldehyde

  • Johnson-Claisen rearrangement reaction

  • Hydrogenation reaction

This method, while effective, has limitations in terms of yield and efficiency .

Table 2: Comparison of Synthesis Methods

Applications

Agricultural Applications

Ethyl 4-methyloctanoate has proven to be particularly valuable in agricultural pest management strategies. As the major component of male pheromones in Oryctes species (rhinoceros beetles), it serves as an effective attractant in monitoring and trapping systems.

Field trials conducted in North Sumatra, Indonesia demonstrated that ethyl 4-methyloctanoate synthesized in laboratory conditions and released at a rate of 10 mg per day resulted in the capture of approximately 6.8 insects per week per trap . This finding has significant implications for integrated pest management in palm plantations, where rhinoceros beetles are major pests.

The compound's effectiveness as an attractant is attributed to its role as an aggregation pheromone, which influences the social behavior of these beetles. By mimicking the natural communication signals of the insects, trapping systems using this compound can effectively monitor beetle populations and potentially reduce their damage to crops.

Other Applications

Beyond agricultural pest management, ethyl 4-methyloctanoate has applications in other fields:

  • Chemical synthesis: The compound serves as a precursor or intermediate in the synthesis of other valuable compounds

  • Research tools: It is used in entomological research to study insect behavior and communication

Research Findings

Scientific investigations into ethyl 4-methyloctanoate have yielded several important findings:

  • Pheromone Identification: The compound was first identified in Oryctes monoceros and subsequently confirmed as a major component of the male pheromone in Oryctes rhinoceros through analysis of effluvia collected from males .

  • Synthetic Efficiency: Research has demonstrated that high-purity ethyl 4-methyloctanoate can be produced with fewer steps and higher yield through optimized synthesis routes. The patented method involving malonic ester synthesis followed by Krapcho reaction achieved yields of up to 96.9% for the Krapcho reaction step alone .

  • Field Efficacy: Controlled release of the synthetic compound at 10 mg per day has been shown to be effective in attracting and trapping Oryctes rhinoceros beetles, with capture rates of 6.8 insects per week per trap under field conditions in Indonesia .

  • Chemical Characterization: Infrared spectroscopy has identified characteristic absorption bands for the compound at 2958, 2928, 1738, 1463, 1377, 1251, 1177, 1109, and 1037 cm⁻¹, providing a reliable means of identification and quality control .

Table 3: Field Trial Results of Ethyl 4-methyloctanoate as Beetle Attractant

ParameterValue
Release Rate10 mg/day
Average Capture Rate6.8 insects/week/trap
Trial LocationNorth Sumatra, Indonesia
Target SpeciesOryctes rhinoceros

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